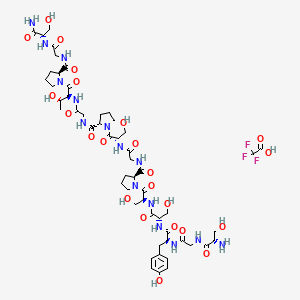
Tau Peptide (512-525) amide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (512-525) amide Trifluoroacetate is a synthetic polypeptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This peptide sequence, specifically from amino acids 512 to 525, is often used in research to study tau-related pathologies, such as Alzheimer’s disease and other tauopathies .
Mechanism of Action
Target of Action
Tau Peptide (512-525) amide Trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis .
Biochemical Pathways
Peptide screening can be used for epitope screening, especially in the field of agent research and development .
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tau Peptide (512-525) amide Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder .
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (512-525) amide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific modification desired.
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine would yield methionine sulfoxide, while reduction of disulfide bonds would yield free thiols .
Scientific Research Applications
Tau Peptide (512-525) amide Trifluoroacetate is widely used in scientific research, particularly in the following areas:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and tau protein functions.
Medicine: Researching tauopathies, including Alzheimer’s disease, to understand the role of tau aggregation and develop potential therapeutic interventions.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting tau-related pathologies
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (506-530) amide: Another tau-derived peptide used in similar research contexts.
Tau Peptide (441-460) amide: Used to study different regions of the tau protein and their interactions.
Uniqueness
Tau Peptide (512-525) amide Trifluoroacetate is unique due to its specific sequence, which is crucial for studying the interactions and modifications of the tau protein in the context of neurodegenerative diseases. Its ability to mimic natural tau interactions makes it a valuable tool in research .
Properties
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N15O21.C2HF3O2/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67;3-2(4,5)1(6)7/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77);(H,6,7)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRWWLSGAUHGBF-XTBGWUEUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H78F3N15O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

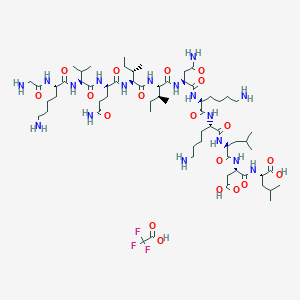
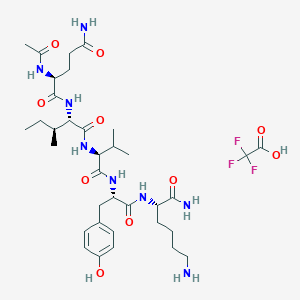


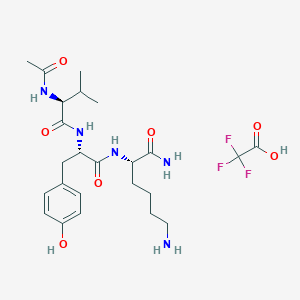

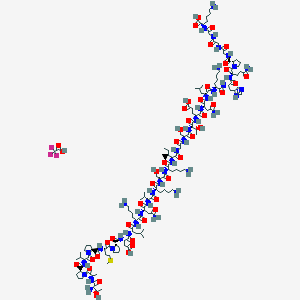

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)




